molecular formula C18H17N3 B5849115 {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile

{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile

Cat. No. B5849115
M. Wt: 275.3 g/mol
InChI Key: YBMYWTFFIJIKPJ-UHFFFAOYSA-N
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Description

{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPP-4 inhibitor, and it is widely used in the study of diabetes and related metabolic disorders. DPP-4 inhibitors have been shown to have a positive impact on glucose metabolism, and they are currently being investigated for their potential use in the treatment of diabetes and other related conditions.

Mechanism of Action

The mechanism of action of {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake, and they stimulate the release of insulin from the pancreas. By inhibiting DPP-4, {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile have been extensively studied. This compound has been shown to have a positive impact on glucose metabolism, and it is currently being investigated for its potential use in the treatment of diabetes and other related conditions. In addition, {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to have anti-inflammatory and antioxidant properties, which may have additional health benefits.

Advantages and Limitations for Lab Experiments

The advantages of using {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments include its ability to selectively inhibit DPP-4, which can lead to improved glucose metabolism and insulin secretion. In addition, this compound has been extensively studied, and its synthesis method is well established. However, there are also limitations to using {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of DPP-4 inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the potential long-term effects of DPP-4 inhibitors on glucose metabolism and overall health.

Synthesis Methods

The synthesis of {[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that involves several steps. The first step is the preparation of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which is then reacted with malononitrile in the presence of a suitable catalyst to form the final product. This synthesis method has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

DPP-4 inhibitors have been shown to have a positive impact on glucose metabolism, and they are currently being investigated for their potential use in the treatment of diabetes and other related conditions. The mechanism of action of DPP-4 inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake, and they stimulate the release of insulin from the pancreas. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glucose metabolism.

properties

IUPAC Name

2-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-4-15-5-7-18(8-6-15)21-13(2)9-17(14(21)3)10-16(11-19)12-20/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMYWTFFIJIKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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